![molecular formula C13H10ClNO4 B2388460 4-Chloro-2-(2-methylfuran-3-amido)benzoic acid CAS No. 926263-39-0](/img/structure/B2388460.png)
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid
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Overview
Description
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid, also known as CMFBA, is a chemical compound with the CAS Number: 926263-39-0 . It has a molecular weight of 279.68 and its IUPAC name is 4-chloro-2-[(2-methyl-3-furoyl)amino]benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO4/c1-7-9(4-5-19-7)12(16)15-11-6-8(14)2-3-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Mechanism of Action
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid acts as an inhibitor of cytochrome P450 (CYP) enzymes. It binds to the active site of the enzyme, and this binding prevents the enzyme from catalyzing the reaction. In addition, this compound can also act as a substrate for the enzyme, and this reduces the amount of substrate available for the reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs. In addition, it has been shown to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The use of 4-Chloro-2-(2-methylfuran-3-amido)benzoic acid has several advantages in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, it is a relatively stable compound, and it can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, so it must be dissolved in an organic solvent before it can be used.
Future Directions
The potential applications of 4-Chloro-2-(2-methylfuran-3-amido)benzoic acid are vast and diverse. It could be used in the development of novel drugs, as an inhibitor of enzymes involved in drug metabolism, and as a reagent in the synthesis of other compounds. In addition, it could be used in the development of new treatments for cancer and other diseases, as an anti-inflammatory agent, and as an inhibitor of enzymes involved in the metabolism of drugs. Finally, it could be used in the development of new analytical techniques, such as chromatography, to study the metabolism of drugs.
Synthesis Methods
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid can be synthesized from the reaction of 4-chlorobenzoic acid and 2-methylfuran-3-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of 60-70 °C. The reaction is complete in 2-3 hours, and the product is isolated by precipitation in an aqueous solution.
Scientific Research Applications
4-Chloro-2-(2-methylfuran-3-amido)benzoic acid is widely used in scientific research applications, particularly in the field of drug metabolism. It is used as an inhibitor of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs. In addition, it has been used in the synthesis of a variety of compounds, including drugs, and as a reagent in the synthesis of other compounds.
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-7-9(4-5-19-7)12(16)15-11-6-8(14)2-3-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZOROMLOGVFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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